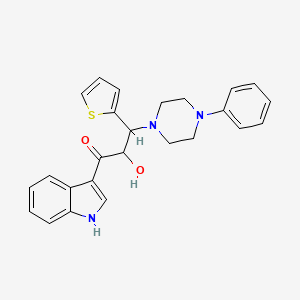
2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one is a complex organic compound that features a unique combination of indole, piperazine, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable indole precursor, such as indole-3-carboxaldehyde, which undergoes a condensation reaction with an appropriate amine.
Piperazine Introduction: The intermediate product is then reacted with 4-phenylpiperazine under controlled conditions to introduce the piperazine ring.
Thiophene Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the indole or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperazine moieties may interact with neurotransmitter receptors, while the thiophene ring can modulate the compound’s overall pharmacokinetic properties. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one: Similar structure but with a methyl group on the piperazine ring.
2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperidin-1-yl)-3-thiophen-2-ylpropan-1-one: Similar structure but with a piperidine ring instead of piperazine.
2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-furan-2-ylpropan-1-one: Similar structure but with a furan ring instead of thiophene.
Uniqueness
The uniqueness of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole, piperazine, and thiophene moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c29-24(20-17-26-21-10-5-4-9-19(20)21)25(30)23(22-11-6-16-31-22)28-14-12-27(13-15-28)18-7-2-1-3-8-18/h1-11,16-17,23,25-26,30H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSZSQQCXBFFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CS3)C(C(=O)C4=CNC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6092004.png)
![1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide](/img/structure/B6092017.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B6092021.png)
![1-[4-[(cycloheptylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6092029.png)
![1-isopropyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092036.png)
![2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6092042.png)
![1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6092054.png)
![2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6092059.png)
![3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6092062.png)
![2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6092066.png)
![3-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6092093.png)
![N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride](/img/structure/B6092097.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B6092118.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-3-yl]propanamide](/img/structure/B6092131.png)
